Receptor‑Binding Selectivity: 18‑MC HCl vs. Ibogaine
Compared with ibogaine, 18‑MC exhibits a substantially narrower receptor‑binding profile. While both compounds share similar affinities for κ‑opioid and nicotinic receptors, 18‑MC displays markedly weaker binding at NMDA receptors, sigma‑2 sites, voltage‑gated sodium channels, and the serotonin transporter [1]. This differential selectivity has been confirmed in radioligand displacement assays, though exact Ki ratios are reported in the full‑text comparative study.
| Evidence Dimension | Receptor binding profile (off‑target engagement) |
|---|---|
| Target Compound Data | Significantly lower affinity for NMDA, sigma‑2, sodium channels, and 5‑HT transporter (qualitatively reported; full Ki values in primary reference) |
| Comparator Or Baseline | Ibogaine – appreciable affinity for NMDA, sigma‑2, sodium channels, and 5‑HT transporter |
| Quantified Difference | 18‑MC binding at these off‑targets is described as ‘much lower’ (relative difference; exact fold‑change available in full‑text data) |
| Conditions | Radioligand displacement assays in rat brain membrane preparations |
Why This Matters
A narrower receptor spectrum reduces the risk of off‑target side effects (e.g., hallucination, cardiotoxicity), making 18‑MC a safer tool compound for addiction studies and a more selective pharmacological probe.
- [1] Glick SD, et al. Ann N Y Acad Sci. 2000;914:369‑386. View Source
